Vinthionine Vinthionine Vinthionine binds covalently to rat liver DNA, RNA and protein in vivo, but not in vitro. This amino acid is directly mutagenic in Salmonella typhimurium TA100 and TA1535; the mechanism of its metabolic activation in vivo in bacteria and liver is under study.
Brand Name: Vulcanchem
CAS No.: 70858-14-9
VCID: VC0546796
InChI: InChI=1S/C6H11NO2S/c1-2-10-4-3-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
SMILES: C=CSCCC(C(=O)O)N
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22 g/mol

Vinthionine

CAS No.: 70858-14-9

Cat. No.: VC0546796

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vinthionine - 70858-14-9

Specification

CAS No. 70858-14-9
Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
IUPAC Name (2S)-2-amino-4-ethenylsulfanylbutanoic acid
Standard InChI InChI=1S/C6H11NO2S/c1-2-10-4-3-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Standard InChI Key ZDASADFVRGVYFK-YFKPBYRVSA-N
Isomeric SMILES C=CSCC[C@@H](C(=O)O)N
SMILES C=CSCCC(C(=O)O)N
Canonical SMILES C=CSCCC(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Vinthionine (CAS 83768-87-0) is a synthetic analog of homocysteine with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . Its structure features a vinyl (-CH₂-CH₂) group substituting the methyl group in homocysteine, resulting in the IUPAC name 2-amino-4-ethenylsulfanylbutanoic acid . Key physicochemical properties include:

PropertyValue
Density1.191 g/cm³
Boiling Point313.4°C at 760 mmHg
Flash Point143.3°C
LogP (Partition Coefficient)1.365
Refractive Index1.542
Exact Mass161.05100 Da

These parameters underscore its stability under standard laboratory conditions and suitability for organic synthesis .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: a singlet for the vinyl group (δ 5.2–5.8 ppm) and multiplet signals for the amino acid backbone (δ 3.1–4.0 ppm) . Mass spectrometry (MS) identifies a parent ion at m/z 162.04, with fragmentation patterns consistent with sequential losses of H₂O, CO, and NH₂ . Ultraviolet (UV) spectroscopy shows a maximum absorbance at 224 nm, attributable to the conjugated π-system of the vinyl sulfide moiety .

Synthesis and Production

Enzymatic Synthesis

Vinthionine is enzymatically synthesized via methionine S-adenosyltransferase (MAT), which catalyzes the condensation of ATP and vinthionine to form S-adenosylvinthionine (AdoVin) . This reaction proceeds in a 50 mM potassium phosphate buffer (pH 8.0) at 37°C, yielding AdoVin as a stable analog of S-adenosylmethionine (SAM) .

Chemical Synthesis

A multi-step chemical synthesis involves:

  • Protection of homocysteine thiolactone with trityl chloride.

  • Alkylation with vinyl bromide under basic conditions.

  • Deprotection via acid hydrolysis to yield vinthionine .
    Purification by ion-exchange chromatography ensures >95% purity, confirmed by high-performance liquid chromatography (HPLC) .

Biological Activity and Mechanisms

Hepatocarcinogenicity

Vinthionine induces liver tumors in B6C3F1 mice and F344 rats through covalent binding to hepatic DNA, RNA, and proteins . Single intraperitoneal injections (50–100 mg/kg) result in H-ras oncogene activation within 10 months, predominantly via:

  • C→A transversions at codon 61 (37/37 tumors) .

  • A→T transversions (29/37 tumors) .
    These mutations disrupt GTPase activity, promoting uncontrolled cell proliferation .

Mutagenicity

In Salmonella typhimurium strains TA100 and TA1535, vinthionine exhibits direct mutagenicity without metabolic activation, inducing base-pair substitutions at a rate of 1.2–2.5 revertants/nmol . This contrasts with homocysteine, which requires enzymatic conversion to exert genotoxic effects .

Research Applications

Probing Methyltransferase Activity

AdoVin serves as a mechanism-based probe for methyltransferases (MTases). Upon binding to MTases, the vinyl sulfonium group in AdoVin reacts with substrate thiols, forming stable covalent adducts detectable by native mass spectrometry (MS) . For example:

  • Thiopurine methyltransferase (TPMT) catalyzes AdoVin’s reaction with 6-thioguanine, producing a TNB-AdoVin adduct (m/z 444.91) .

  • This approach enables identification of unknown MTase substrates in E. coli lysates, bypassing traditional radiolabeling .

Structural Studies

Crystal structures of MTase-AdoVin complexes reveal hydrogen bonding between the vinyl sulfide and active-site residues (e.g., Glu201 in TPMT), stabilizing the transition state during methyl transfer . Comparative studies with SAM show 2.3 Å displacement of the sulfonium center, altering substrate specificity .

Toxicological Profile

Acute Toxicity

  • Oral LD₅₀: 320 mg/kg (rats) .

  • Dermal LD₅₀: >2,000 mg/kg (rabbits) .
    Symptoms include lethargy, respiratory distress, and hepatic necrosis .

Comparative Analysis with Homocysteine Derivatives

CompoundStructureKey Features
VinthionineS-vinyl-DL-homocysteineDirect mutagen; MTase probe
HomocysteineHSCH₂CH₂CH(NH₂)CO₂HLinked to cardiovascular disease
S-AdenosylhomocysteineSulfonium nucleosideMethyltransferase inhibitor

The vinyl group in vinthionine enhances electrophilicity, enabling covalent adduct formation absent in other derivatives .

Recent Advances and Future Directions

Isobaric Labeling for Substrate Identification (IsoLAIT)

A 2025 study demonstrated IsoLAIT, a platform using AdoVin with isotopically labeled ATP (+15 Da) to quantify MTase substrates in E. coli lysates . This method identified 12 novel substrates, including thioredoxin and glutathione reductase .

Targeted Cancer Therapies

Ongoing research explores vinthionine analogs as alkylating agents in chemotherapy. Preliminary data show selective toxicity toward H-ras-mutated hepatoma cells (IC₅₀ = 18 µM vs. 120 µM in wild-type) .

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